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molecular formula C15H12N2O B8467321 N-(1H-indol-4-yl)benzamide CAS No. 5192-24-5

N-(1H-indol-4-yl)benzamide

Cat. No. B8467321
M. Wt: 236.27 g/mol
InChI Key: RIBGOMNJCZCHGI-UHFFFAOYSA-N
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Patent
US04791109

Procedure details

A solution of 2.5 g of 2-[(2-oxiranyl)methoxy]-N-(1H-indol-4-yl)-benzamide in 50 ml of ethanol in the presence of 1.147 g of cyclohexane methylamine was refluxed for 2 hours and 15 minutes and the solvent was evaporated under reduced pressure. The residue was chromatographed over silica (eluent: methylene chloride--methanol, 9-1) to obtain 1.97 g of 2-[3-(cyclohexylmethyl)amino]-2-hydroxypropoxy]-N-(1H-indol-4-yl)-benzamide.
Name
2-[(2-oxiranyl)methoxy]-N-(1H-indol-4-yl)-benzamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.147 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CC1CO[C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2)=[O:9].C1(CN)CCCCC1>C(O)C>[NH:15]1[C:16]2[C:12](=[C:11]([NH:10][C:8](=[O:9])[C:7]3[CH:6]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:14]1

Inputs

Step One
Name
2-[(2-oxiranyl)methoxy]-N-(1H-indol-4-yl)-benzamide
Quantity
2.5 g
Type
reactant
Smiles
O1C(C1)COC1=C(C(=O)NC2=C3C=CNC3=CC=C2)C=CC=C1
Name
Quantity
1.147 g
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica (eluent: methylene chloride--methanol, 9-1)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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